molecular formula C16H13Cl3N2O2 B3128938 N-allyl-5-chloro-1-(3,4-dichlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinecarboxamide CAS No. 339009-07-3

N-allyl-5-chloro-1-(3,4-dichlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinecarboxamide

Cat. No.: B3128938
CAS No.: 339009-07-3
M. Wt: 371.6 g/mol
InChI Key: KWRPSCXTQYTSBI-UHFFFAOYSA-N
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Description

N-allyl-5-chloro-1-(3,4-dichlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinecarboxamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes an allyl group, multiple chlorine atoms, and a pyridinecarboxamide moiety.

Preparation Methods

The synthesis of N-allyl-5-chloro-1-(3,4-dichlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinecarboxamide typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the pyridinecarboxamide core, followed by the introduction of the allyl and dichlorobenzyl groups. Reaction conditions such as temperature, solvents, and catalysts are carefully controlled to ensure high yield and purity. Industrial production methods may involve large-scale batch reactors and continuous flow systems to optimize efficiency and scalability.

Chemical Reactions Analysis

N-allyl-5-chloro-1-(3,4-dichlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinecarboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst, resulting in the reduction of specific functional groups.

    Substitution: The compound can participate in nucleophilic substitution reactions, where chlorine atoms can be replaced by other nucleophiles like amines or thiols.

    Hydrolysis: Under acidic or basic conditions, the compound can undergo hydrolysis, breaking down into smaller fragments.

Scientific Research Applications

N-allyl-5-chloro-1-(3,4-dichlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinecarboxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-allyl-5-chloro-1-(3,4-dichlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinecarboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

N-allyl-5-chloro-1-(3,4-dichlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinecarboxamide can be compared with other similar compounds, such as:

    This compound analogs: These compounds have slight variations in their structure, leading to differences in their chemical and biological properties.

    Other pyridinecarboxamide derivatives: These compounds share the pyridinecarboxamide core but differ in their substituents, resulting in diverse applications and activities.

Properties

IUPAC Name

5-chloro-1-[(3,4-dichlorophenyl)methyl]-6-oxo-N-prop-2-enylpyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13Cl3N2O2/c1-2-5-20-15(22)11-7-14(19)16(23)21(9-11)8-10-3-4-12(17)13(18)6-10/h2-4,6-7,9H,1,5,8H2,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWRPSCXTQYTSBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC(=O)C1=CN(C(=O)C(=C1)Cl)CC2=CC(=C(C=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13Cl3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901117267
Record name 5-Chloro-1-[(3,4-dichlorophenyl)methyl]-1,6-dihydro-6-oxo-N-2-propen-1-yl-3-pyridinecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901117267
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

371.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

339009-07-3
Record name 5-Chloro-1-[(3,4-dichlorophenyl)methyl]-1,6-dihydro-6-oxo-N-2-propen-1-yl-3-pyridinecarboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=339009-07-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Chloro-1-[(3,4-dichlorophenyl)methyl]-1,6-dihydro-6-oxo-N-2-propen-1-yl-3-pyridinecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901117267
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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